molecular formula C19H28N2O3S B5353666 1-(mesitylsulfonyl)-3-(1-pyrrolidinylcarbonyl)piperidine

1-(mesitylsulfonyl)-3-(1-pyrrolidinylcarbonyl)piperidine

Cat. No.: B5353666
M. Wt: 364.5 g/mol
InChI Key: KJQNWPLKLWASBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Mesitylsulfonyl)-3-(1-pyrrolidinylcarbonyl)piperidine, also known as MSV, is a chemical compound that has been gaining popularity in scientific research due to its unique properties. MSV is a piperidine derivative that has been found to exhibit potent analgesic and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 1-(mesitylsulfonyl)-3-(1-pyrrolidinylcarbonyl)piperidine is not fully understood, but it is believed to act as a selective mu opioid receptor antagonist. This compound has been shown to bind to the mu opioid receptor with high affinity and to inhibit the binding of other mu opioid receptor ligands. This results in the inhibition of the downstream signaling pathways that are involved in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent analgesic and anti-inflammatory effects in animal models. It has also been shown to have minimal side effects and to be well-tolerated. This compound has been found to be effective in reducing pain and inflammation in a variety of different conditions, including neuropathic pain, inflammatory bowel disease, and cancer.

Advantages and Limitations for Lab Experiments

1-(mesitylsulfonyl)-3-(1-pyrrolidinylcarbonyl)piperidine has several advantages for lab experiments. It is a selective mu opioid receptor antagonist, which makes it a useful tool for studying the role of the mu opioid receptor in pain and inflammation. This compound has also been shown to have minimal side effects and to be well-tolerated, which makes it a promising therapeutic agent for the treatment of pain and inflammation. However, this compound has some limitations for lab experiments. It is a relatively new compound, and there is still much to be learned about its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for 1-(mesitylsulfonyl)-3-(1-pyrrolidinylcarbonyl)piperidine research. One area of interest is the development of this compound analogs that have improved potency and selectivity. Another area of interest is the investigation of the potential therapeutic applications of this compound in other conditions, such as cancer and autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its interactions with other opioid receptors.

Synthesis Methods

1-(mesitylsulfonyl)-3-(1-pyrrolidinylcarbonyl)piperidine can be synthesized using a multi-step process that involves the reaction of mesitylene with chlorosulfonic acid to produce mesitylsulfonyl chloride. This intermediate is then reacted with piperidine and pyrrolidine to produce this compound. The purity of this compound can be improved through recrystallization and chromatography.

Scientific Research Applications

1-(mesitylsulfonyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been found to have a wide range of scientific research applications. It has been used as a tool to study the role of the mu opioid receptor in pain and inflammation. This compound has also been shown to have potential as a therapeutic agent for the treatment of neuropathic pain, inflammatory bowel disease, and cancer.

Properties

IUPAC Name

pyrrolidin-1-yl-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S/c1-14-11-15(2)18(16(3)12-14)25(23,24)21-10-6-7-17(13-21)19(22)20-8-4-5-9-20/h11-12,17H,4-10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQNWPLKLWASBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC(C2)C(=O)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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